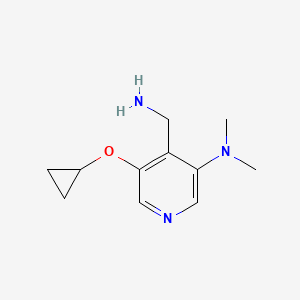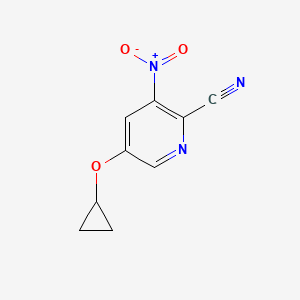![molecular formula C18H13IN2O2 B14810410 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide](/img/structure/B14810410.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group, a methylene bridge, and an iodinated benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzohydrazides.
Scientific Research Applications
N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific optical or electronic properties.
Analytical Chemistry: The compound can serve as a reagent for the detection and quantification of certain metal ions in solution.
Mechanism of Action
The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which may inhibit or activate specific biological pathways. Additionally, the hydrazone linkage can undergo hydrolysis or other transformations, leading to the release of active species that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide: Similar structure but lacks the iodine atom.
N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide: Contains additional methoxy groups on the benzene ring.
N’-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide: Features a thiophene ring instead of a benzene ring.
Uniqueness
N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with non-halogenated analogs, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C18H13IN2O2 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C18H13IN2O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,(H,21,23)/b20-11+ |
InChI Key |
IOVSQESDYBKCEO-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3I)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



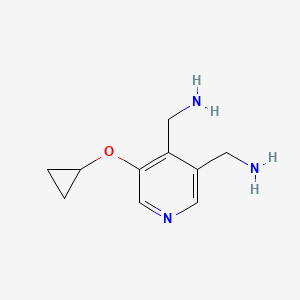
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
![2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
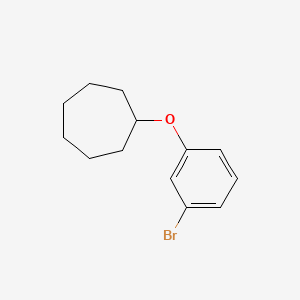
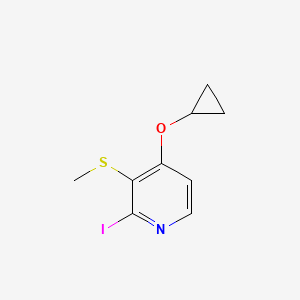
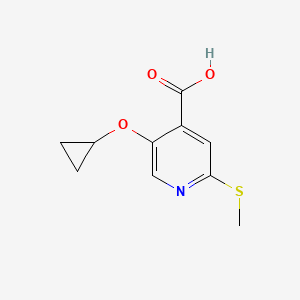
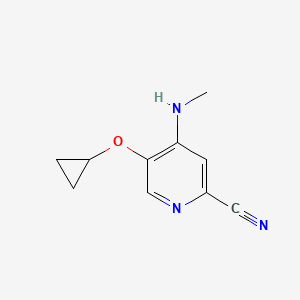
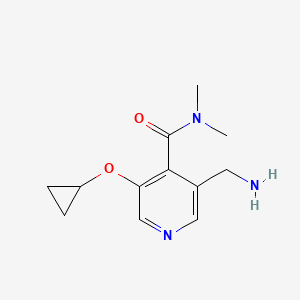

![(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14810408.png)
![Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14810419.png)
